molecular formula C19H22ClNS B1670894 trans-Prothiadene hydrochloride CAS No. 25627-36-5

trans-Prothiadene hydrochloride

Cat. No.: B1670894
CAS No.: 25627-36-5
M. Wt: 331.9 g/mol
InChI Key: XUPZAARQDNSRJB-SJDTYFKWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dothiepin hydrochloride is synthesized through a series of chemical reactions involving the formation of the dibenzo[b,e]thiepin structure. The synthesis typically involves the reaction of 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-1-propanamine with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of dothiepin hydrochloride involves the use of high-performance liquid chromatography (HPLC) for the purification and validation of the compound. The process includes the use of a mobile phase composed of buffer (0.1M sodium acetate) and acetonitrile in a 50:50 ratio, with the buffer pH adjusted to 2.8 . The retention time for dothiepin hydrochloride is approximately 3.4 minutes .

Chemical Reactions Analysis

Types of Reactions: Dothiepin hydrochloride undergoes various chemical reactions, including oxidation and substitution reactions. For instance, it reacts with alkaline potassium permanganate, resulting in the formation of colored manganate ions . Additionally, it reacts with 4-chloro-7-nitrobenzofurazan in the presence of sodium bicarbonate .

Common Reagents and Conditions:

    Oxidation: Alkaline potassium permanganate at room temperature.

    Substitution: 4-chloro-7-nitrobenzofurazan with sodium bicarbonate.

Major Products:

    Oxidation: Colored manganate ions.

    Substitution: Complexes with 4-chloro-7-nitrobenzofurazan.

Comparison with Similar Compounds

  • Amitriptyline
  • Imipramine
  • Doxepin
  • Maprotiline
  • Mianserin
  • Fluoxetine
  • Fluvoxamine
  • Trazodone

Dothiepin hydrochloride’s unique combination of efficacy and safety makes it a valuable option in the treatment of depressive disorders and associated conditions.

Properties

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPZAARQDNSRJB-SJDTYFKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113-53-1 (Parent)
Record name Dothiepin hydrochloride [USAN]
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DSSTOX Substance ID

DTXSID60873550
Record name (3E)-3-(Dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine, hydrogen chloride (1:1)
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Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25627-36-5, 897-15-4
Record name 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-, hydrochloride, (E)-
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Record name Dothiepin hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,e)thiepin-delta(sup 11(6H),gamma)-propylamine, N,N-dimethyl-, hydrochloride, (E)-
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Record name (3E)-3-(Dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine, hydrogen chloride (1:1)
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Record name Dosulepin hydrochloride
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Record name DOTHIEPIN HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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